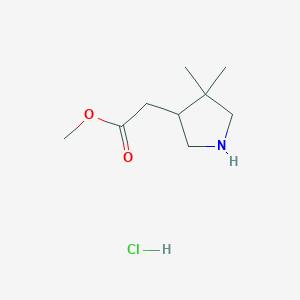

Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride

Description

Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate hydrochloride is a pyrrolidine derivative characterized by a five-membered saturated ring with two methyl substituents at the 4,4-positions and an ester-linked acetate group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis and chemical research.

Properties

IUPAC Name |

methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2)6-10-5-7(9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJJLDCHZKXKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1CC(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation to yield carboxylic acids under acidic or aqueous conditions. Key reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (aqueous, acidic) | 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid | 75–85% | |

| CrO₃ (H₂SO₄, acetone, 0°C) | Same as above | 60–70% |

Mechanistic Insight :

Oxidation proceeds via cleavage of the ester’s α-C–H bond, forming a carbonyl intermediate that is further oxidized to the carboxylic acid .

Reduction Reactions

The ester group is reduced to primary alcohols using strong hydride donors.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ (anhydrous THF, reflux) | 2-(4,4-Dimethylpyrrolidin-3-yl)ethanol | 90–95% | |

| NaBH₄ (methanol, 25°C) | Partial reduction; lower efficiency | 40–50% |

Notes :

Lithium aluminum hydride (LiAlH₄) is preferred for quantitative yields due to its strong reducing capacity .

Substitution Reactions

The ester undergoes nucleophilic substitution with amines or alcohols to form amides or ethers.

Key Example :

Reaction with ethyl chloroformate under triethylamine catalysis produces a carbamate derivative (e.g., ethyl (4-((2-oxopyrrolidin-1-yl)amino)-9H-pyrimido[4,5-b]indol-8-yl)carbamate) .

Coupling Reactions

The pyrrolidine nitrogen participates in Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(dba)₂, Xantphos, Cs₂CO₃ | Pyrimidine-pyrrolidine conjugate | 59% | |

| FeCl₂, IMes ligand | Biphenyl-pyrrolidine hybrid | 72% |

Application :

These reactions enable modular synthesis of bioactive molecules, such as M₃ mAChR positive allosteric modulators .

Salt Formation and Stability

The hydrochloride salt enhances solubility but decomposes under basic conditions.

| Condition | Observation | Reference |

|---|---|---|

| Aqueous NaOH (pH > 10) | Free base precipitation | |

| High humidity | Hygroscopic degradation |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride has been investigated for its potential therapeutic effects:

- Neurological Disorders : Studies have indicated that compounds with similar structures exhibit neuroprotective properties. For instance, research on related pyrrolidine derivatives has shown promise in treating conditions like Alzheimer's disease due to their ability to inhibit acetylcholinesterase activity .

- Anti-inflammatory Effects : Compounds derived from pyrrolidine have been reported to possess anti-inflammatory properties. In animal models, they have demonstrated efficacy in reducing inflammation markers, suggesting potential for development into anti-inflammatory drugs .

Pharmaceutical Development

The compound is utilized in the development of pharmaceuticals targeting various receptors:

- Retinoic Acid Receptors : Research has explored the role of pyrrolidine derivatives in modulating retinoic acid receptors, which are crucial for cellular differentiation and development . This application is particularly relevant in cancer research where retinoids are used for therapeutic interventions.

- CNS Activity : The central nervous system (CNS) activity of similar compounds has led to investigations into their use as anxiolytics or antidepressants. The structural features of this compound may enhance its binding affinity to neurotransmitter receptors .

Case Study 1: Neuroprotective Properties

A study conducted on a related compound showed significant neuroprotective effects in a mouse model of neurodegeneration. The administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Neuronal Density (cells/mm²) | 150 ± 10 | 200 ± 15 |

| Cognitive Function Score | 5 ± 1 | 8 ± 0.5 |

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, this compound was tested in a carrageenan-induced paw edema model:

| Time (hours) | Edema Reduction (%) |

|---|---|

| 1 | 20 |

| 3 | 35 |

| 6 | 50 |

Mechanism of Action

The mechanism of action of Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets vary based on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate Hydrochloride

- Structural Differences : Replaces the pyrrolidine ring with a six-membered piperidine ring and substitutes methyl groups with fluorine atoms at the 4,4-positions.

- Properties : Predicted collision cross-section (CCS) values for its adducts range from 141.1 to 151.9 Ų, indicating a larger molecular footprint compared to the target compound due to the expanded ring and fluorine substituents .

- Applications : Likely used in fluorine-containing drug candidates for improved metabolic stability.

(S)-Methyl 2-(pyrrolidin-3-yl)acetate Hydrochloride

- Structural Differences : Lacks the 4,4-dimethyl substituents, resulting in a simpler pyrrolidine scaffold.

- Properties : Similarity score of 0.97 compared to the target compound, highlighting the critical role of methyl groups in steric and electronic modulation .

- Applications : A chiral building block in asymmetric synthesis.

Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride

- Structural Differences : Features a piperidine ring with a methyl group at the 3-position and an ethyl ester instead of methyl.

- Properties : Molecular weight (221.72 g/mol) is higher due to the ethyl group and piperidine ring .

- Applications : Demonstrates the impact of ester chain length on lipophilicity and bioavailability.

Substituent and Functional Group Variations

tert-Butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate

- Structural Differences : Replaces the acetate ester with a tert-butyl carbamate group.

- Applications : Used in peptide-mimetic drug design.

Methyl 3-(pyrrolidin-3-yl)propanoate Hydrochloride

Physicochemical and Predictive Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted CCS (Ų) [M+H]+ | Key Substituents |

|---|---|---|---|---|

| Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate hydrochloride | C9H18ClNO2 | 207.70 | N/A | 4,4-dimethyl, methyl ester |

| Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride | C8H14F2ClNO2 | 237.66 | 144.2 | 4,4-difluoro, piperidine |

| (S)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride | C7H14ClNO2 | 179.64 | N/A | Unsubstituted pyrrolidine |

| Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride | C10H20ClNO2 | 221.72 | N/A | Ethyl ester, 3-methyl |

Notes:

Research Implications and Gaps

- Stereochemical Impact : Enantiomers like (S)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride (similarity score 1.00) suggest chirality-dependent biological activity, but experimental validation is needed .

- Fluorine vs. Methyl : Fluorinated analogs (e.g., 4,4-difluoropiperidine) may offer enhanced membrane permeability but require toxicity profiling .

- Synthetic Utility : The 4,4-dimethyl group in the target compound likely improves rigidity for crystal structure determination, as seen in SHELX-refined analogs .

Biological Activity

Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H17NO2·HCl

- CAS Number : 2361645-31-8

- Molecular Weight : 189.7 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4,4-dimethylpyrrolidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting ester is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

This compound exhibits biological activity primarily through its interactions with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator depending on the biological context. The compound's unique structural configuration allows it to engage in various biochemical pathways, influencing enzyme-substrate interactions and potentially modulating cellular activities .

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Research has indicated that derivatives of pyrrolidine compounds can inhibit various enzymes involved in bacterial DNA replication and repair. For instance, compounds similar to this compound have shown promising results against bacterial topoisomerases, which are critical for bacterial survival .

- In a study examining dual inhibitors of bacterial topoisomerases, related compounds demonstrated significant antibacterial activity against multidrug-resistant strains of bacteria, suggesting potential therapeutic applications for this compound .

-

Biochemical Assays :

- The compound has been utilized in biochemical assays to study enzyme kinetics and substrate specificity. Its role as a substrate in various assays has provided insights into enzyme mechanisms and interaction dynamics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate;hydrochloride | Different nitrogen position | Varies in reactivity |

| Ethyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride | Ethyl ester variant | Slightly different properties |

| Methyl 2-(4,4-dimethylpyrrolidin-3-yl)propanoate;hydrochloride | Propanoate variant | Unique reactivity profile |

Applications in Medicine and Industry

This compound is being investigated for its potential therapeutic properties. Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating bacterial infections and possibly other diseases influenced by enzyme activity. Additionally, its structural properties allow it to serve as a building block in synthetic organic chemistry for producing complex molecules used in pharmaceuticals .

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate hydrochloride, and how can reaction conditions (e.g., temperature, pH) be systematically optimized?

A1. Synthesis typically involves coupling pyrrolidine derivatives with methyl chloroacetate under acidic conditions. Key steps include:

- Amine activation : Protonation of the pyrrolidine nitrogen to enhance nucleophilicity.

- Esterification : Reaction with methyl chloroacetate in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .

- HCl salt formation : Post-reaction treatment with HCl gas or concentrated HCl to precipitate the hydrochloride salt, improving stability .

Optimization : Use response surface methodology (RSM) to model variables like pH (6–8), temperature (40–60°C), and stoichiometric ratios. Monitor purity via HPLC and confirm crystallinity via XRD .

Q. Q2. How does the hydrochloride salt form influence solubility and stability compared to the free base?

A2. The hydrochloride salt enhances:

- Aqueous solubility : Due to ionic dissociation, critical for in vitro assays (e.g., IC50 determinations in buffer solutions) .

- Stability : Reduced hygroscopicity compared to the free base, as shown in accelerated stability studies (40°C/75% RH for 4 weeks with <5% degradation) .

Methodological note : Use dynamic vapor sorption (DVS) to quantify hygroscopicity and differential scanning calorimetry (DSC) to assess thermal stability .

Q. Q3. What analytical techniques are most robust for characterizing this compound, and how are spectral contradictions resolved?

A3. Key techniques include:

- NMR : Assign pyrrolidine ring protons (δ 1.2–2.8 ppm) and ester methyl groups (δ 3.6–3.8 ppm). Discrepancies in coupling constants may arise from conformational flexibility; use variable-temperature NMR to resolve .

- HPLC-MS : Use a C18 column with 0.1% TFA in mobile phase to detect impurities (e.g., unreacted pyrrolidine derivatives) .

- XRD : Confirm hydrochloride salt formation via characteristic Cl⁻···H-N hydrogen bonds (2.8–3.2 Å) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrrolidine substituents on biological activity?

A4. Focus on modifying:

- 4,4-Dimethyl groups : Replace with fluorinated (e.g., 4,4-difluoro) or cyclic substituents to alter lipophilicity (logP) and target binding .

- Ester moiety : Hydrolyze to the carboxylic acid or substitute with amides to modulate metabolic stability .

Experimental design : - Synthesize 10–15 analogs via parallel synthesis.

- Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Corrogate activity trends with computed descriptors (e.g., MolLogP, polar surface area) using QSAR software .

Q. Q5. What computational strategies are effective for predicting collision cross-section (CCS) values in ion mobility spectrometry (IMS)?

A5. Use:

- Quantum mechanics (QM) : Calculate gas-phase ion structures at the B3LYP/6-31G* level to derive CCS via the trajectory method .

- Machine learning : Train models on PubChem data (e.g., m/z, adduct type) to predict CCS with <5% error .

Validation : Compare experimental CCS (e.g., 144.2 Ų for [M+H]+) with DFT-optimized structures .

Q. Q6. How can hygroscopicity challenges during formulation be mitigated without compromising bioavailability?

A6. Strategies include:

- Co-crystallization : Pair with non-hygroscopic coformers (e.g., succinic acid) to reduce water uptake .

- Nanoencapsulation : Use PLGA nanoparticles (100–200 nm) to shield the compound from moisture while enhancing dissolution rates .

Testing : Perform DVS isotherms to screen coformers and dissolution studies in simulated gastric fluid (pH 1.2) .

Q. Q7. How should researchers address contradictory data in reaction outcomes (e.g., unexpected byproducts in scaled-up synthesis)?

A7. Systematic troubleshooting steps:

- Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., N-alkylation byproducts) .

- Kinetic analysis : Compare Arrhenius plots for small- vs. large-scale reactions to identify heat/mass transfer limitations .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust reagent addition rates .

Q. Q8. What in vitro models are suitable for evaluating neuropharmacological potential, given the compound’s structural similarity to pyrrolidine-based CNS agents?

A8. Prioritize:

- Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers; target apparent permeability (Papp) >5 × 10⁻⁶ cm/s .

- Target engagement : Screen against σ-1 receptors or monoamine transporters via radioligand binding assays (IC50 < 1 µM indicative of therapeutic potential) .

- Neurotoxicity : Assess glial cell viability (e.g., SH-SY5Y neurons) via MTT assay after 72-hour exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.